molecular formula C20H25NO4S B2364329 N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1105234-41-0

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2364329
CAS No.: 1105234-41-0
M. Wt: 375.48
InChI Key: IROYRADXVJWVMH-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and a tetrahydronaphthalene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common approach is the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzoic acid, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • N-[2-(4-propoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Uniqueness

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific ethoxyphenoxy group, which can confer distinct chemical and biological properties compared to its methoxy and propoxy analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-2-24-18-8-10-19(11-9-18)25-14-13-21-26(22,23)20-12-7-16-5-3-4-6-17(16)15-20/h7-12,15,21H,2-6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROYRADXVJWVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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